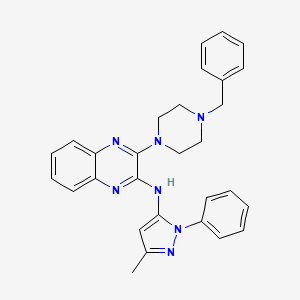![molecular formula C24H32N2O4S B12133219 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B12133219.png)
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a complex organic compound with the following chemical formula:
- It belongs to the class of benzothiophene derivatives and contains a dimethylamino group, a thiophene ring, and a phenoxyacetamide moiety.
- This compound exhibits interesting pharmacological properties and has applications in various fields.
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide: C22H23ClN2O3S2
.Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with 1,1-dioxidotetrahydrothiophen-3-ylamine, followed by acylation with 2-(2,4,6-trimethylphenoxy)acetyl chloride.
Reaction Conditions: These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and acid catalysts.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but common products include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Biology: Investigations focus on its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Industry: Its use in materials science, catalysis, or organic synthesis is explored.
Mecanismo De Acción
- The exact mechanism remains an active area of research.
Targets: It likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate the pathways affected by this compound.
Comparación Con Compuestos Similares
Uniqueness: Its combination of a benzothiophene core, dimethylamino group, and phenoxyacetamide side chain sets it apart.
Similar Compounds: Other benzothiophene derivatives, such as related amides or sulfonamides, may share some features
Remember that this compound’s potential applications and mechanisms are still being explored, and further research will enhance our understanding
Propiedades
Fórmula molecular |
C24H32N2O4S |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H32N2O4S/c1-17-12-18(2)24(19(3)13-17)30-15-23(27)26(22-10-11-31(28,29)16-22)14-20-6-8-21(9-7-20)25(4)5/h6-9,12-13,22H,10-11,14-16H2,1-5H3 |
Clave InChI |
VCXZUUPTIJZFJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133139.png)

![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133156.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12133161.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide](/img/structure/B12133166.png)
![3-(2-Methoxyphenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133175.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12133184.png)
![6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12133186.png)
![1-[3-(Diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12133188.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12133195.png)
![N-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12133206.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12133207.png)
